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Technical Support Center: Refining Crystal
Structure Solutions
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in refining crystal

structure solutions from single-crystal X-ray diffraction data.

Frequently Asked Questions (FAQs)
Q1: My refinement has converged, but the R1 factor is high. What should I do?

A high R1 factor indicates a poor agreement between your crystallographic model and the

experimental diffraction data.[1][2][3] Here are several potential causes and steps to

troubleshoot:

Check your data quality: Poor crystal quality, issues with data collection, or improper data

processing can lead to a high R1. Re-examine your data processing statistics.

Incorrect space group: An incorrect space group assignment is a common reason for high R-

factors. Use software like PLATON to check for missed or higher symmetry.[4][5]

Incomplete or incorrect model: Your structural model may be missing atoms, have incorrectly

assigned atom types, or contain unmodeed disorder. Carefully examine the difference
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electron density map for significant positive or negative peaks.

Twinning: The crystal may be twinned, which means it is composed of multiple intergrown

crystal domains.[6][7][8] This requires specific treatment during refinement.

Disorder: Parts of the molecule or solvent molecules may be disordered, occupying multiple

positions.[9][10][11] This needs to be modeled appropriately.

Q2: How do I know if my crystal is twinned?

Twinning can be identified through several indicators:

Diffraction pattern: The diffraction pattern may show apparent higher symmetry than the true

space group.[6] Some reflections may be split or unusually broad.

Intensity statistics: Statistical tests, such as the Britton plot or H-test in PLATON, can suggest

the presence of twinning.

Refinement behavior: Difficulty in lowering the R-factors, even with a seemingly correct

model, can be a sign of twinning.[12]

If twinning is suspected, specific twin laws need to be applied during the refinement process

using software like SHELXL or Olex2.[7][12]

Q3: What is disorder in a crystal structure, and how do I model it?

Disorder occurs when atoms or groups of atoms occupy multiple positions within the crystal

lattice.[9][10][11] This can be static (different orientations in different unit cells) or dynamic

(movement of atoms over time).[10]

Modeling disorder typically involves:

Identifying the disordered region: This is often indicated by elongated or unusually large

atomic displacement parameters (ADPs) and significant residual electron density in the

difference map.

Splitting the disordered atoms: The disordered atom or group is modeled with two or more

components, each with a specific occupancy that sums to one.[13]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://journals.iucr.org/d/issues/2003/11/00/ba5036/ba5036.pdf
https://ocw.mit.edu/courses/5-067-crystal-structure-refinement-fall-2009/00bf3a286d16cf7005774831443e35ac_MIT5_067F09_lec5_twinning.pdf
https://www2.tulane.edu/~sanelson/eens211/twinning.htm
https://edoc.unibas.ch/entities/publication/b65385e0-68e1-4bc3-8a6f-26029d188351
https://journals.iucr.org/m/issues/2021/02/00/fc5050/
https://www.tcm.phy.cam.ac.uk/castep/documentation/WebHelp/content/modules/castep/tskcastepdisorder.htm
https://journals.iucr.org/d/issues/2003/11/00/ba5036/ba5036.pdf
https://www.youtube.com/watch?v=WF7j94sUi1w
https://ocw.mit.edu/courses/5-067-crystal-structure-refinement-fall-2009/00bf3a286d16cf7005774831443e35ac_MIT5_067F09_lec5_twinning.pdf
https://www.youtube.com/watch?v=WF7j94sUi1w
https://edoc.unibas.ch/entities/publication/b65385e0-68e1-4bc3-8a6f-26029d188351
https://journals.iucr.org/m/issues/2021/02/00/fc5050/
https://www.tcm.phy.cam.ac.uk/castep/documentation/WebHelp/content/modules/castep/tskcastepdisorder.htm
https://journals.iucr.org/m/issues/2021/02/00/fc5050/
https://www.ou.edu/content/dam/cas/chemistry/xray/docs/Muller_disorder.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applying restraints: Geometric and ADP restraints (e.g., SAME, SADI, SIMU, DELU in

SHELXL) are often necessary to maintain sensible molecular geometry and thermal

parameters for the disordered components.[13][14]

Refining the occupancies: The relative occupancies of the different components are refined.

Software like Olex2 provides tools to simplify the modeling of disorder.[15]

Q4: I have large residual electron density peaks in my difference map. What do they mean?

Large positive peaks (Q-peaks) in the difference electron density map indicate regions where

the model has less electron density than is observed in the experimental data. This could be

due to:

Missing atoms: You may have missed assigning some atoms in your model.

Disordered solvent molecules: Unmodeled and disordered solvent molecules are a common

source of residual peaks.[16]

Incorrect atom types: Assigning a lighter element where a heavier one should be can result

in positive difference density.

Large negative peaks indicate that your model has too much electron density in a particular

region, which could be caused by:

Incorrectly assigned heavy atoms.

An incorrect overall model.

Q5: When should I use the SQUEEZE routine in PLATON?

The SQUEEZE routine in PLATON is used to handle severely disordered solvent molecules

that cannot be modeled with discrete atoms.[16][17][18][19][20] It calculates the contribution of

the electron density in solvent-accessible voids to the structure factors and subtracts it from the

observed data.[19]

SQUEEZE should be used as a last resort when all attempts to model the disordered solvent

have failed.[17] It is crucial to ensure that the main structure is fully and correctly modeled
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before applying SQUEEZE.[17]

Troubleshooting Guides
Guide 1: High R-factors
This guide provides a step-by-step approach to addressing high R-factors during crystal

structure refinement.

Troubleshooting Flowchart for High R-factors
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High R1 / wR2

1. Review Data Quality
- Check Rint, Completeness
- Examine reflection profiles

2. Verify Space Group
- Use PLATON/checkCIF

- Look for missed symmetry

Data OK

3. Inspect Structural Model
- Look for missing/misassigned atoms

- Check for disorder

SG Correct

4. Investigate Twinning
- Check intensity statistics

- Look for characteristic warnings

Model OK

5. Re-evaluate Absorption Correction

Not Twinned

6. Adjust Refinement Strategy
- Check weighting scheme
- Add extinction correction

Absorption OK

Improved Refinement

Click to download full resolution via product page

Caption: A step-by-step guide to troubleshooting high R-factors.
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Guide 2: Modeling Disorder
This guide outlines the process of identifying and modeling atomic disorder in a crystal

structure.

Workflow for Modeling Disorder
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Suspicion of Disorder
(Elongated ADPs, Residual Peaks)

1. Identify Disordered Atoms/Groups

2. Split Atoms into Two or More Parts
(e.g., PART 1, PART 2 in SHELXL)

3. Refine Free Variables for Occupancies
(e.g., FVAR 0.5)

4. Apply Geometric and ADP Restraints
(SADI, SAME, SIMU, DELU)

5. Refine Anisotropically

6. Validate the Disorder Model
- Check ADPs

- Inspect difference map

Stable and Chemically Sensible Model

Click to download full resolution via product page

Caption: Workflow for modeling atomic disorder in crystal structures.
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Data Presentation
Table 1: Typical Crystallographic R-factors and Goodness-of-Fit

Parameter Small Molecules Macromolecules Description

Rint < 0.05 < 0.10

A measure of the

agreement between

symmetry-equivalent

reflections.

R1 (final) < 0.05 < 0.20

The conventional R-

factor, indicating the

agreement between

observed and

calculated structure

factor amplitudes.[2]

[21][22]

wR2 (final) < 0.15 < 0.30

The weighted R-factor

based on squared

structure factor

amplitudes.

GooF (S) ~ 1.0 ~ 1.0

The Goodness-of-Fit

should be close to 1

for a good refinement.

[23]

Note: These are general guidelines, and acceptable values can vary depending on data quality,

resolution, and the complexity of the structure.

Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction Data
Collection

Crystal Selection and Mounting:
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Select a single crystal of suitable size (typically 0.1-0.4 mm) with well-defined faces and

no visible cracks.[24]

Mount the crystal on a goniometer head using a cryoloop and a small amount of

cryoprotectant (e.g., paratone-N oil).

Crystal Centering and Screening:

Mount the goniometer head on the diffractometer.

Center the crystal in the X-ray beam using the microscope and goniometer controls.[24]

Collect a few initial diffraction images to assess the crystal quality and diffraction

resolution.[25]

Unit Cell Determination:

Collect a preliminary set of frames (e.g., a short run of 10-20 frames).

The software will automatically index the reflections to determine the unit cell parameters

and Bravais lattice.[26]

Data Collection Strategy:

Based on the determined unit cell and space group, the software will calculate an optimal

data collection strategy to ensure high completeness and redundancy.

Set the desired resolution limit and exposure time per frame.[27]

Full Data Collection:

Start the full data collection run. This can take several hours depending on the crystal,

desired resolution, and X-ray source.[26]

Monitor the data collection periodically for any issues, such as crystal decay.

Data Integration and Reduction:
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After data collection is complete, the software will integrate the raw diffraction images to

obtain a list of reflection intensities.

Corrections for Lorentz factor, polarization, and absorption are applied.

Symmetry-equivalent reflections are merged to generate the final reflection file (e.g., an

HKL file).

Protocol 2: Structure Solution and Refinement
Structure Solution:

The reflection file is used to solve the phase problem and obtain an initial electron density

map.

Common methods for structure solution include Direct Methods and Patterson methods.[4]

Software like SHELXS or Olex2/solve is used for this step.[4]

Initial Model Building:

An initial structural model is built into the electron density map by assigning atom types to

the electron density peaks.

Structure Refinement:

The initial model is refined against the experimental data using a least-squares

minimization procedure.[28]

The refinement process optimizes atomic coordinates, displacement parameters, and

occupancies to improve the agreement between the calculated and observed structure

factors.

This is an iterative process. After several cycles of refinement, the model is inspected, and

corrections are made (e.g., adding hydrogen atoms, modeling disorder).

Refinement is typically performed using software like SHELXL or olex2.refine.[28][29]
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Anisotropic Refinement:

For well-diffracting crystals at high resolution, anisotropic displacement parameters

(ADPs) are refined for non-hydrogen atoms. This models the anisotropic thermal motion of

the atoms.

Hydrogen Atom Placement:

Hydrogen atoms are typically placed in calculated positions using a riding model (e.g.,

using the AFIX command in SHELXL).[30]

Validation:

The final refined model is validated using tools like checkCIF to ensure its geometric and

crystallographic quality.[5][23] The R-factors and other statistical parameters are checked

to assess the quality of the final structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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